N-heptyl-N'-(4-methoxybenzyl)butanediamide
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Overview
Description
N-heptyl-N’-(4-methoxybenzyl)butanediamide is an organic compound with the molecular formula C15H23NO2 It is known for its unique structure, which includes a heptyl chain and a methoxybenzyl group attached to a butanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-heptyl-N’-(4-methoxybenzyl)butanediamide typically involves the reaction of heptylamine with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product. The reaction conditions generally include a solvent like ethanol or methanol and a temperature range of 50-70°C.
Industrial Production Methods
Industrial production of N-heptyl-N’-(4-methoxybenzyl)butanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-heptyl-N’-(4-methoxybenzyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide groups can be reduced to amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-heptyl-N’-(4-hydroxybenzyl)butanediamide.
Reduction: Formation of N-heptyl-N’-(4-methoxybenzyl)butanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-heptyl-N’-(4-methoxybenzyl)butanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for new therapeutics.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-heptyl-N’-(4-methoxybenzyl)butanediamide involves its interaction with specific molecular targets and pathways. The methoxybenzyl group may interact with enzymes or receptors, modulating their activity. The heptyl chain can influence the compound’s lipophilicity, affecting its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-heptyl-4-methoxybenzamide: Similar structure but lacks the butanediamide backbone.
N-(4-methoxybenzyl)butanediamide: Similar structure but lacks the heptyl chain.
N-heptyl-N’-(4-hydroxybenzyl)butanediamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-heptyl-N’-(4-methoxybenzyl)butanediamide is unique due to the combination of its heptyl chain, methoxybenzyl group, and butanediamide backbone. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C19H30N2O3 |
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Molecular Weight |
334.5 g/mol |
IUPAC Name |
N-heptyl-N'-[(4-methoxyphenyl)methyl]butanediamide |
InChI |
InChI=1S/C19H30N2O3/c1-3-4-5-6-7-14-20-18(22)12-13-19(23)21-15-16-8-10-17(24-2)11-9-16/h8-11H,3-7,12-15H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
XPADKDFCIQYTIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCNC(=O)CCC(=O)NCC1=CC=C(C=C1)OC |
Origin of Product |
United States |
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